SN-38 4-Deoxy-glucuronide is a significant compound derived from the active metabolite of the chemotherapeutic agent irinotecan. This compound is known for its enhanced cytotoxicity compared to irinotecan, making it a subject of interest in cancer treatment research. SN-38 itself is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription, which leads to cancer cell death. The glucuronide form enhances its solubility and bioavailability, addressing one of the major limitations of SN-38's clinical use due to its hydrophobic nature.
SN-38 is classified as a camptothecin derivative, which is a class of compounds known for their anticancer properties. It is synthesized from irinotecan through metabolic processes in the liver, where it undergoes hydrolysis to become SN-38. The 4-deoxy-glucuronide variant indicates that a glucuronic acid moiety has been added at the 4-position, enhancing its pharmacokinetic properties and potentially its therapeutic efficacy.
The synthesis of SN-38 4-Deoxy-glucuronide involves several steps that can be categorized into two main processes: the initial modification of SN-38 and subsequent glucuronidation.
The synthesis process is monitored using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure and purity of the final product .
The molecular structure of SN-38 4-Deoxy-glucuronide can be described as follows:
The structural modifications significantly influence its solubility and biological activity, making it more favorable for therapeutic applications compared to its parent compound .
SN-38 4-Deoxy-glucuronide undergoes several key chemical reactions, primarily involving hydrolysis and conjugation:
These reactions are essential for understanding how SN-38 4-Deoxy-glucuronide behaves in biological systems and its potential therapeutic effects .
The mechanism of action of SN-38 4-Deoxy-glucuronide primarily involves inhibition of topoisomerase I. Upon entering cancer cells:
This mechanism underlies its increased cytotoxicity compared to irinotecan, making it a potent candidate for cancer therapy .
SN-38 4-Deoxy-glucuronide exhibits several notable physical and chemical properties:
These properties are critical for determining optimal storage conditions and formulation strategies for therapeutic use .
SN-38 4-Deoxy-glucuronide has several applications in scientific research:
SN-38 4-Deoxy-glucuronide is a modified metabolite of SN-38 (7-ethyl-10-hydroxycamptothecin), formed by the replacement of the hydroxyl group at the C10 position with a 4-deoxy-glucuronic acid moiety via a β-glycosidic bond. The molecular formula is C₂₈H₂₈N₂O₁₁, with a molecular weight of 568.53 g/mol [8] [9]. Key structural features include:
Table 1: Structural Comparison of SN-38 and SN-38 4-Deoxy-glucuronide
Property | SN-38 | SN-38 4-Deoxy-glucuronide |
---|---|---|
Molecular Formula | C₂₂H₂₀N₂O₅ | C₂₈H₂₈N₂O₁₁ |
Molecular Weight (g/mol) | 392.41 | 568.53 |
Key Functional Group | C10-OH | C10-β-4-Deoxy-glucuronide |
LogP (Predicted) | 2.65 | -0.82 |
Ionizable Groups | Lactone (pKa 2.01) | Lactone + Carboxylate (pKa 3.5) |
Enzymatic Synthesis
The primary route involves UDP-glucuronosyltransferase 1A1 (UGT1A1)-mediated conjugation in hepatic cells:
Chemical Synthesis
Laboratory synthesis employs Koenigs-Knorr glycosylation:
Byproduct Formation
Major impurities include:
Table 2: Synthetic Approaches and Byproduct Profiles
Method | Conditions | Yield | Major Byproducts | Mitigation Strategies |
---|---|---|---|---|
Enzymatic (UGT1A1) | pH 7.4, 37°C, NADPH cofactor | 40–60% | SN-38G (glucuronide) | Optimize enzyme/substrate ratio |
Koenigs-Knorr | Ag₂CO₃, CH₂Cl₂, 0°C | 25–35% | α-Anomer, Methylated derivatives | Anhydrous solvents, inert atmosphere |
Chemoenzymatic | UGT1A1 + in situ deoxygenation | 15–20% | Over-reduced glucuronide | Controlled reductase exposure |
Solubility and Partitioning
Stability Profile
Reactivity
Table 3: Stability Kinetics of SN-38 4-Deoxy-glucuronide Lactone vs. Carboxylate Forms
Condition | Lactone Form Half-life | Carboxylate Form Half-life | Dominant Species |
---|---|---|---|
pH 4.5 (aqueous) | >24 hours | 45 minutes | Lactone (98%) |
pH 7.4 (buffer) | 12 minutes | 8 hours | Carboxylate (85%) |
37°C, Human Plasma | 30 minutes | 6 hours | Carboxylate (80%) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2